sulfuric acid;terbium;octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

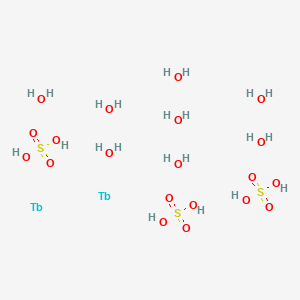

Sulfuric acid;terbium;octahydrate is a compound that combines sulfuric acid, terbium, and water molecules in a specific stoichiometric ratio

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of sulfuric acid;terbium;octahydrate typically involves the reaction of terbium(III,IV) oxide with concentrated sulfuric acid. This reaction results in the formation of terbium(III) sulfate, which can crystallize as colorless octahydrate crystals in water . The reaction conditions often include controlled temperatures and concentrations to ensure the formation of the desired hydrate.

Industrial Production Methods

Industrial production of sulfuric acid involves two primary methods: the Lead Chamber process and the Contact process . The Lead Chamber process, although largely supplanted by the Contact process, was historically significant for large-scale production. The Contact process is more efficient and involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to produce sulfuric acid .

Análisis De Reacciones Químicas

Types of Reactions

Sulfuric acid;terbium;octahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve specific temperatures and pH levels to facilitate the desired chemical transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction of terbium(III,IV) oxide with sulfuric acid produces terbium(III) sulfate .

Aplicaciones Científicas De Investigación

Chemical Properties and Preparation

Sulfuric acid; terbium; octahydrate is synthesized through the reaction of terbium(III,IV) oxide with concentrated sulfuric acid, resulting in the formation of terbium(III) sulfate, which crystallizes as colorless octahydrate crystals in water . The compound is moderately soluble in water and exhibits unique photophysical properties, such as fluorescence under UV light .

Chemistry

- Reactivity Studies : The compound is utilized in studies examining the reactivity of terbium compounds and their interactions with other chemical species. It serves as a model system for understanding lanthanide chemistry .

- Catalysis : Terbium sulfate octahydrate acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Biological Applications

- Fluorescence and Luminescence : The unique luminescent properties of terbium compounds make them valuable in biological research, particularly in fluorescence microscopy and imaging techniques. They are used as luminescent labels for biomolecules, aiding in the visualization of cellular processes .

- Medical Imaging : Ongoing research explores the potential of terbium compounds in medical imaging technologies, including MRI and PET scans, due to their favorable luminescent characteristics .

Industrial Applications

- Phosphors : Terbium sulfate octahydrate is widely used as an activator in phosphors for fluorescent lamps and projection televisions, where it contributes to green light emission .

- Rare Earth Magnets : The compound plays a role in the production of high-performance rare earth magnets, essential for various electronic devices .

- Water Treatment : Its solubility allows for applications in water treatment processes, where it can help remove contaminants through precipitation reactions .

Case Study 1: Luminescent Labels

Research has demonstrated the effectiveness of terbium complexes in bioconjugation, where they are attached to proteins for use as luminescent labels. These complexes exhibit high quantum yields and stability in aqueous solutions, making them suitable for high-throughput screening applications .

Case Study 2: Catalytic Reactions

A study explored the use of terbium sulfate octahydrate as a catalyst in organic synthesis reactions. The results indicated significant improvements in yield and reaction times compared to traditional catalysts, showcasing its potential for industrial applications .

Mecanismo De Acción

The mechanism of action of sulfuric acid;terbium;octahydrate involves its interaction with molecular targets through various pathways. In biological systems, terbium ions can interact with proteins and nucleic acids, leading to changes in their structure and function . The compound’s fluorescence properties are particularly useful in imaging and diagnostic applications, where it can be used to track molecular interactions and processes .

Comparación Con Compuestos Similares

Sulfuric acid;terbium;octahydrate can be compared with other similar compounds, such as terbium(III) sulfate and other lanthanide sulfates. These compounds share some chemical properties but differ in their specific applications and reactivity. For example, terbium(III) sulfate is isostructural with praseodymium compounds and exhibits similar crystallization behavior . the unique combination of sulfuric acid and terbium in the octahydrate form provides distinct advantages in certain research and industrial applications .

Similar Compounds

Terbium(III) sulfate: Similar in structure and properties, used in various chemical and industrial applications.

Praseodymium sulfate: Isostructural with terbium(III) sulfate, used in similar applications.

Other lanthanide sulfates: Share similar chemical properties and are used in various research and industrial processes.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound sulfuric acid; terbium; octahydrate, often referred to as terbium(III) sulfate octahydrate (Tb2(SO4)3·8H2O), is a rare earth metal compound that has garnered attention in various fields, including materials science and biological applications. This article explores its biological activity, synthesis, properties, and potential applications based on diverse research findings.

Terbium(III) sulfate octahydrate is synthesized by reacting terbium(III) oxide with concentrated sulfuric acid. The reaction produces colorless octahydrate crystals that are soluble in water. The synthesis process can be summarized as follows:

These crystals exhibit unique properties, such as fluorescence under UV light, which can be significant for various applications .

Biological Activity

The biological activity of terbium compounds, including terbium(III) sulfate octahydrate, is an area of ongoing research. Key findings include:

- Enzyme Interaction : Terbium ions can influence enzyme activity by altering the enzyme's structure or function. This interaction is crucial for understanding how terbium compounds may be utilized in biochemical applications.

- Cell Membrane Interaction : Studies suggest that terbium compounds can interact with cellular membranes, potentially affecting permeability and cellular uptake mechanisms. This property could be leveraged in drug delivery systems.

- Toxicity Assessments : Research on related lanthanide compounds indicates that while some rare earth elements exhibit low toxicity at certain concentrations, their biological effects can vary significantly based on the specific compound and dosage. For instance, studies on gadolinium and samarium show that chronic exposure led to minimal adverse effects on growth and blood parameters in animal models .

1. Terbium Compounds in Cancer Treatment

A study investigated the use of terbium-based nanoparticles for targeted cancer therapy. The results indicated that these nanoparticles could effectively deliver therapeutic agents to cancer cells while minimizing damage to surrounding healthy tissues. The study highlighted the potential for using terbium compounds in photodynamic therapy due to their optical properties.

2. Nanoparticle Behavior in Biological Systems

Research on europium-doped gadolinium sulfide nanoparticles (which share similar properties with terbium compounds) demonstrated their utility as imaging agents in MRI. These nanoparticles showed favorable biodistribution and clearance rates in vivo, suggesting that terbium compounds could serve similar roles in medical imaging and diagnostics .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

sulfuric acid;terbium;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Tb/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENWIIRYHSATJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Tb].[Tb] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H22O20S3Tb2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.